

The Biological Activity of Omeprazole Metabolites: A Technical Guide

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Compound of Interest		
Compound Name:	Hydroxyomeprazole	
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Abstract

Omeprazole, a cornerstone in the management of acid-related gastrointestinal disorders, undergoes extensive hepatic metabolism primarily mediated by the cytochrome P450 enzymes CYP2C19 and CYP3A4. This process yields several metabolites, principally 5-hydroxyomeprazole, omeprazole sulfone, 5'-O-desmethylomeprazole, and omeprazole sulfide. While it is well-established that the parent drug requires acidic conversion to a reactive sulfenamide to inhibit the gastric H+/K+-ATPase, the independent biological activities of its circulating metabolites are of significant interest for understanding the drug's overall pharmacological profile, including drug-drug interactions and potential off-target effects. This technical guide provides an in-depth review of the known biological activities of omeprazole's primary metabolites, focusing on their interaction with CYP enzymes and their role in the context of Helicobacter pylori infection. Quantitative data are presented for comparative analysis, and detailed experimental methodologies are described.

Omeprazole Metabolism: An Overview

Omeprazole is a racemic mixture metabolized in the liver into several key derivatives. The primary metabolic pathways are:

• Hydroxylation: Catalyzed mainly by CYP2C19 to form 5-hydroxyomeprazole. The activity of this polymorphic enzyme is a major determinant of inter-individual variability in omeprazole





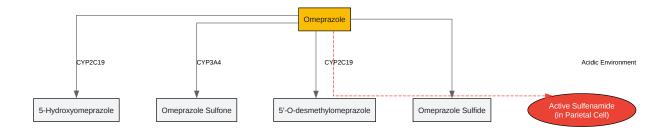


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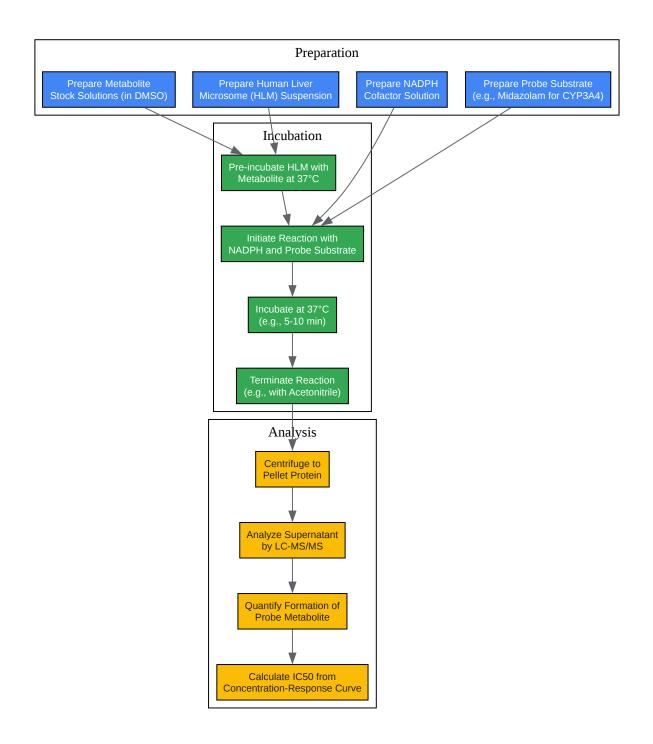
- Sulfoxidation: Mediated by CYP3A4 to produce omeprazole sulfone.
- Demethylation: Another pathway, leading to the formation of 5'-O-desmethylomeprazole.

These metabolites can undergo further biotransformation. For instance, 5-hydroxyomeprazole can be sulfoxidized by CYP3A4, and omeprazole sulfone can be hydroxylated by CYP2C19, both forming 5-hydroxyomeprazole sulfone. Omeprazole sulfide is another identified metabolite. Unlike the parent drug, the primary plasma metabolites, 5-hydroxyomeprazole and omeprazole sulfone, are considered to have little to no antisecretory activity.[1][2][3]

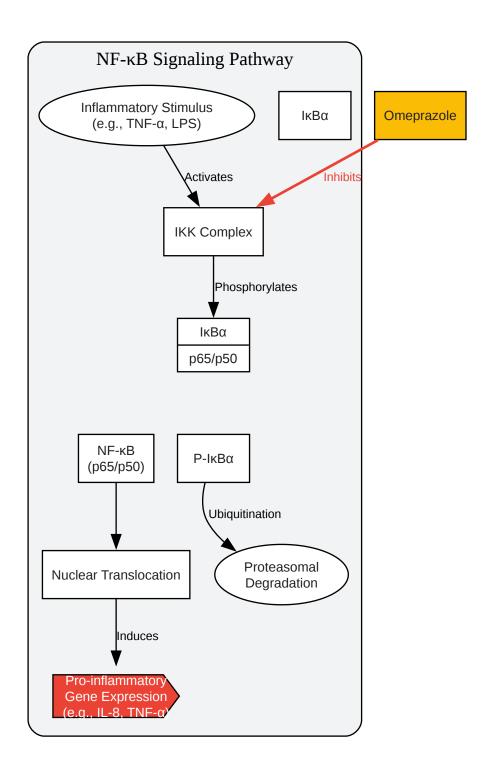












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